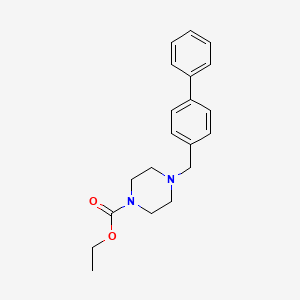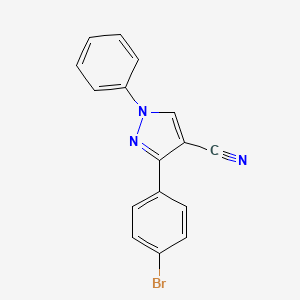![molecular formula C18H14O5 B5720258 6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5720258.png)
6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one, also known as Ginkgolide B, is a natural product derived from the leaves of Ginkgo biloba. It is a potent inhibitor of platelet-activating factor (PAF), a molecule involved in various inflammatory and allergic reactions. Ginkgolide B has been extensively studied for its potential therapeutic applications in various diseases, including asthma, cardiovascular diseases, and cancer.
Mecanismo De Acción
6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B exerts its anti-inflammatory effects by inhibiting the activity of platelet-activating factor (PAF). PAF is a molecule involved in various inflammatory and allergic reactions, and its inhibition can reduce the production of pro-inflammatory cytokines and the infiltration of inflammatory cells in various tissues.
Biochemical and Physiological Effects:
6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B has been shown to have various biochemical and physiological effects in vitro and in vivo. It can inhibit the proliferation and migration of cancer cells, reduce the production of reactive oxygen species (ROS), and improve the function of endothelial cells. It can also reduce the production of pro-inflammatory cytokines and the infiltration of inflammatory cells in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B in lab experiments include its potent anti-inflammatory effects, its ability to inhibit the activity of platelet-activating factor (PAF), and its potential therapeutic applications in various diseases. The limitations include its low solubility in water, its relatively high cost, and the need for careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B. These include:
1. Further studies on the molecular mechanisms of 6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B's anti-inflammatory effects.
2. Development of more efficient and cost-effective methods for the synthesis of 6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B.
3. Investigation of the potential therapeutic applications of 6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B in various diseases, including cancer.
4. Development of new formulations of 6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B to improve its solubility and bioavailability.
5. Studies on the potential toxicity and safety of 6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B in humans.
Conclusion:
In conclusion, 6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B is a natural product with potent anti-inflammatory effects and potential therapeutic applications in various diseases. Its inhibition of platelet-activating factor (PAF) makes it a promising candidate for the treatment of inflammatory and allergic diseases. Further research is needed to fully understand its molecular mechanisms and potential applications in humans.
Métodos De Síntesis
6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B can be synthesized from the leaves of Ginkgo biloba using various extraction and purification techniques. One of the most commonly used methods involves the extraction of the leaves with organic solvents, followed by chromatographic purification to obtain pure 6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B. Other methods include enzymatic synthesis and chemical synthesis using various starting materials.
Aplicaciones Científicas De Investigación
6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one B can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of inflammatory cells in various tissues. This makes it a potential therapeutic candidate for diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-4-hydroxy-1,3-dimethylcyclohepta[c]furan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-9-17-13(19)5-12(6-14(20)18(17)10(2)23-9)11-3-4-15-16(7-11)22-8-21-15/h3-7,19H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNCCHQYTSAMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5477408 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)

![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)

![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
![N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B5720261.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)
![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)

